Lurasidone sulfoxide-d8

CAS No.:

Cat. No.: VC16660651

Molecular Formula: C28H36N4O3S

Molecular Weight: 516.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H36N4O3S |

|---|---|

| Molecular Weight | 516.7 g/mol |

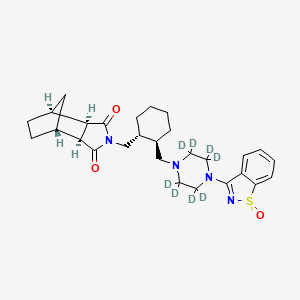

| IUPAC Name | (1R,2S,6R,7S)-4-[[(1R,2R)-2-[[2,2,3,3,5,5,6,6-octadeuterio-4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |

| Standard InChI | InChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)36(35)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-,36?/m0/s1/i11D2,12D2,13D2,14D2 |

| Standard InChI Key | MDYJLJKDGQUHSJ-WMRHRWEHSA-N |

| Isomeric SMILES | [2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@@H]5CC[C@@H](C5)[C@H]4C3=O)([2H])[2H])([2H])[2H])C6=NS(=O)C7=CC=CC=C76)([2H])[2H])[2H] |

| Canonical SMILES | C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |

Introduction

Chemical and Structural Characteristics of Lurasidone Sulfoxide-d8

Molecular Composition and Deuterium Incorporation

Lurasidone sulfoxide-d8 is a sulfur-oxidized derivative of lurasidone, featuring eight deuterium atoms substituted at specific positions within its molecular framework. The sulfoxide moiety arises from the oxidation of the sulfur atom in the benzisothiazole ring of lurasidone, a process mediated by hepatic cytochrome P450 enzymes or chemical oxidizing agents . The deuterium atoms are strategically incorporated to minimize isotopic interference while increasing molecular mass, a critical feature for its role as an internal standard in mass spectrometry .

Synthesis and Stability

The synthesis of lurasidone sulfoxide-d8 typically involves oxidative modification of deuterated lurasidone precursors. While detailed synthetic protocols are proprietary, the general pathway mirrors the metabolic oxidation of lurasidone in vivo, where sulfoxide formation occurs via CYP3A4-mediated S-oxidation . The compound exhibits stability under acidic chromatographic conditions but is susceptible to hydrolysis in alkaline environments, necessitating careful handling during sample preparation .

Analytical Applications in Therapeutic Drug Monitoring

Role as an Internal Standard

Lurasidone sulfoxide-d8 is integral to quantitative LC-MS/MS assays for lurasidone and its metabolites in urine and plasma. Its deuterated structure ensures near-identical chromatographic behavior to non-deuterated analytes while providing a distinct mass-to-charge (m/z) ratio for precise quantification . For example, in a validated method for urine drug testing, lurasidone sulfoxide-d8 demonstrated a recovery rate of 98–102% and a coefficient of variation <5% across concentrations ranging from 5 to 1,000 ng/mL .

Table 1: Performance Metrics of Lurasidone Sulfoxide-d8 in LC-MS/MS Assays

| Parameter | Value Range |

|---|---|

| Retention Time | 2.8–3.1 minutes |

| Linear Range | 5–1,000 ng/mL |

| Intraday Precision (CV%) | 2.1–4.8% |

| Interday Precision (CV%) | 3.5–5.2% |

| Limit of Quantification | 5 ng/mL |

Metabolite Profiling in Urine

Pharmacological Context and Metabolic Pathways

Lurasidone’s Receptor Interactions

Lurasidone, the parent compound, exerts its therapeutic effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors, with additional activity at 5-HT1A and 5-HT7 receptors . These interactions underpin its efficacy in treating schizophrenia and bipolar depression, particularly in mitigating cognitive deficits associated with NMDA receptor dysfunction .

Sulfoxide Metabolite Formation

The sulfoxide derivative is generated via hepatic oxidation, contributing to lurasidone’s metabolic clearance. Although pharmacologically inactive, this metabolite’s quantification is essential for comprehensive pharmacokinetic profiling. In urine, sulfoxide derivatives account for <3% of excreted lurasidone-related compounds, overshadowed by hydroxylated and S-methylated metabolites .

Research Findings and Clinical Implications

Urine Metabolite Prevalence Study

A 2019 HRMS study of 13 lurasidone-treated patients revealed the following metabolite prevalence in urine :

Table 2: Relative Abundance of Lurasidone Metabolites in Urine

| Metabolite | Median Abundance (%) |

|---|---|

| Parent Lurasidone | 12.0 |

| Hydroxylurasidone | 24.5 |

| S-Methyl Lurasidone | 58.3 |

| S-Methyl Hydroxylurasidone | 41.7 |

| Lurasidone Sulfoxide | 2.8 |

These findings underscore the limited urinary excretion of sulfoxide metabolites compared to S-methyl derivatives, highlighting the need for sensitive detection methods facilitated by deuterated internal standards.

Impact on Compliance Monitoring

The low natural abundance of lurasidone sulfoxide in urine necessitates high-sensitivity assays for adherence monitoring. Incorporating lurasidone sulfoxide-d8 as an internal standard improves assay precision, enabling reliable detection at concentrations as low as 5 ng/mL . This is critical for patients on low-dose regimens (20–40 mg/day), where metabolite levels may approach the limit of quantification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume